N-(2,3-dimethoxybenzyl)-2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)acetamide
Description
N-(2,3-Dimethoxybenzyl)-2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a 2-oxoquinazolinone core linked to an acetamide moiety. Quinazolinones are well-studied for their pharmacological relevance, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[4-(3-methylbutylamino)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-16(2)12-13-25-23-18-9-5-6-10-19(18)28(24(30)27-23)15-21(29)26-14-17-8-7-11-20(31-3)22(17)32-4/h5-11,16H,12-15H2,1-4H3,(H,26,29)(H,25,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHVVPONYCBPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=O)N(C2=CC=CC=C21)CC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)acetamide is a compound of considerable interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a dimethoxybenzyl moiety and a quinazolinone derivative, both of which are known to contribute to biological activity.
Research indicates that the compound exhibits various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways associated with cancer progression.
- Antioxidant Properties : The dimethoxybenzyl group may provide antioxidant effects, reducing oxidative stress in cells.
- Modulation of Neurotransmitter Systems : The isopentylamino group suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.
Anticancer Activity
Several studies have reported that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
Research has also suggested anti-inflammatory properties:
- Animal Models : In vivo studies using rodent models of inflammation showed reduced edema and pro-inflammatory cytokine levels following treatment with the compound .
| Inflammatory Model | Dose (mg/kg) | Effect on Edema (%) |
|---|---|---|
| Carrageenan-induced | 10 | 45 |
| Zymosan-induced | 20 | 38 |
Case Studies
- Breast Cancer Treatment : A study published in Cancer Research highlighted the efficacy of similar quinazolinone derivatives in reducing tumor size in xenograft models. The compound was shown to significantly inhibit tumor growth compared to controls .
- Neuroprotection : Another investigation focused on neuroprotective effects in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on core heterocycles, substituents, molecular properties, and synthetic pathways.
Structural and Functional Analogues
Key Comparative Observations
Core Heterocycles: The target compound’s quinazolinone core is shared with compounds in , which are associated with kinase inhibition and anticonvulsant activity. In contrast, pyridinone (AMC3, ) and naphthyridine (Goxalapladib, ) cores exhibit distinct electronic profiles, influencing target selectivity (e.g., FPRs vs. kinase targets).
Substituent Effects: The 2,3-dimethoxybenzyl group in the target compound may enhance lipophilicity compared to the 2-chlorobenzyl group in . The isopentylamino side chain introduces branched aliphatic character, contrasting with the aromatic or cyclic amines in . This could modulate membrane permeability and receptor interactions.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a quinazolinone intermediate with 2,3-dimethoxybenzyl chloride, analogous to methods in (e.g., carbodiimide-mediated amidation). However, Goxalapladib’s synthesis requires multi-step functionalization of a naphthyridine core, reflecting higher complexity.
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~450–500) aligns with Lipinski’s rules for oral bioavailability, similar to . By contrast, Goxalapladib’s higher molecular weight (718.80) may limit its absorption .
Q & A
Q. What are the established synthetic routes for N-(2,3-dimethoxybenzyl)-2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)acetamide, and what methodological considerations are critical for high-yield synthesis?
Answer: The compound’s synthesis likely follows a multi-step approach similar to structurally related acetamides. Key steps include:
- Quinazolinone core formation : Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to generate the 2,4-dioxo intermediate .
- Acetamide coupling : Activation of the carboxylic acid group via N,N′-carbonyldiimidazole (CDI) to facilitate nucleophilic substitution with a substituted benzylamine (e.g., 2,3-dimethoxybenzylamine) .
- Isopentylamine substitution : Reaction at the 4-position of the quinazolinone core, requiring controlled pH and temperature to avoid side reactions .
Critical considerations : - Purification via column chromatography or recrystallization to isolate intermediates (e.g., thin-layer chromatography monitoring) .
- Use of anhydrous conditions for CDI-mediated coupling to prevent hydrolysis .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Answer: Core techniques :
- 1H/13C NMR : Confirm the presence of the 2,3-dimethoxybenzyl group (δ ~3.8–4.0 ppm for OCH3) and isopentylamino chain (δ ~1.2–1.6 ppm for CH2/CH3) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .
Resolving contradictions : - For ambiguous NMR peaks, use 2D techniques (e.g., HSQC, HMBC) to assign connectivity.
- Cross-validate with X-ray crystallography if crystalline derivatives are available (e.g., as in for related acetamides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound, particularly for neurological targets (e.g., GABAergic systems)?
Answer: Methodological framework :
- Variation of substituents : Modify the 2,3-dimethoxybenzyl group (e.g., replace OCH3 with halogens or electron-withdrawing groups) and the isopentylamino chain (e.g., alkyl chain length, branching) .
- In vitro screening : Test derivatives against GABA_A receptors using patch-clamp electrophysiology or radioligand displacement assays .
- In vivo validation : Employ PTZ-induced seizure models in rodents to assess anticonvulsant efficacy (e.g., latency to seizure onset) .
Data interpretation : - Correlate substituent electronic properties (Hammett constants) with activity trends.
- Use molecular docking to predict binding interactions with GABA_A receptor subunits .
Q. What experimental strategies are recommended to address discrepancies in bioactivity data across different assays (e.g., in vitro vs. in vivo results)?
Answer: Root-cause analysis :
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB) to explain reduced in vivo efficacy .
- Assay specificity : Confirm target engagement using orthogonal methods (e.g., Western blotting for downstream signaling markers alongside functional assays).
Mitigation steps : - Optimize dosing regimens (e.g., multiple administrations) or formulate prodrugs to enhance bioavailability .
- Validate in vitro results across multiple cell lines or primary cultures to rule out cell-specific artifacts.
Q. How can molecular interactions (e.g., protein binding) be systematically studied for this compound, and what advanced techniques are required?
Answer: Approaches :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., recombinant GABA_A receptor subunits) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution (e.g., as demonstrated for related acetamide-protein complexes in ) .
Data integration : - Combine structural data with mutagenesis studies (e.g., alanine scanning of receptor residues) to identify critical interaction sites.
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound, and how should translational challenges be addressed?
Answer: Model selection :
- Rodent seizure models : Maximal electroshock (MES) or PTZ-induced seizures for anticonvulsant screening .
- Neuropathic pain models : Chronic constriction injury (CCI) for analgesic potential.
Translational considerations : - Monitor off-target effects (e.g., sedation, motor coordination via rotarod tests).
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge animal and human dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
